(R)-8-Amino-6-azaspiro[3.4]octan-5-one chemical structure and physicochemical properties
(R)-8-Amino-6-azaspiro[3.4]octan-5-one chemical structure and physicochemical properties
An In-Depth Technical Guide to (R)-8-Amino-6-azaspiro[3.4]octan-5-one: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional, two-dimensional "flatland" of aromatic compounds. Spirocyclic scaffolds have emerged as a powerful solution, offering a rigidified, three-dimensional architecture that can significantly enhance drug-like properties. This guide provides a comprehensive technical overview of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, a key building block that embodies the advantages of this molecular class. We will delve into the strategic importance of the 6-azaspiro[3.4]octane core, its physicochemical properties, robust synthetic methodologies, and the analytical protocols required for its characterization, offering researchers and drug development professionals a practical framework for leveraging this high-value scaffold.
The Spirocyclic Advantage: A Paradigm Shift in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spiro-fused rings, which feature a single atom as the pivot for two distinct rings, provides a compelling strategic alternative.
The Rationale for 3D Scaffolds:
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Enhanced Target Selectivity: The rigid conformational constraint of spirocycles orients substituents in precise vectors. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to increased potency and selectivity.
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Improved Physicochemical Properties: Moving from sp2-rich flat molecules to sp3-rich three-dimensional structures generally improves aqueous solubility and reduces metabolic liability. The spirocyclic core can shield metabolically susceptible sites and disrupt undesirable planarity-driven interactions, such as hERG channel binding.[1]
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Novelty and Intellectual Property: As unique bioisosteres for common motifs like piperazines and pyrrolidines, azaspirocycles open up new, unexploited chemical space, providing a significant advantage in securing novel intellectual property.[1][2]
The 6-azaspiro[3.4]octane framework, in particular, serves as a rigidified surrogate for piperazine and other cyclic amines, offering a defined and predictable geometry for substituent placement.
Caption: Logical relationship between the spirocyclic core and its drug-like properties.
Molecular Profile of (R)-8-Amino-6-azaspiro[3.4]octan-5-one
This section details the specific structural and physicochemical characteristics of the target compound.
Chemical Structure and Identifiers
The structure consists of a cyclobutane ring and a pyrrolidinone ring sharing a single spirocyclic carbon atom. The amino group is positioned at the 8-position with a defined (R)-stereochemistry.
Caption: Chemical structure and key identifiers for the target compound.
Physicochemical Properties
The properties of the parent scaffold, 6-Azaspiro[3.4]octan-5-one, provide a baseline for understanding the target molecule. The addition of an amino group at the 8-position significantly alters these properties, particularly polarity and hydrogen bonding capacity.
| Property | 6-Azaspiro[3.4]octan-5-one | (R)-8-Amino-6-azaspiro[3.4]octan-5-one | Justification for Change |
| Molecular Formula | C₇H₁₁NO[3][4] | C₇H₁₂N₂O[5] | Addition of an NH₂ group |
| Molecular Weight ( g/mol ) | 125.17[4] | 140.18[5] | Addition of an NH₂ group |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[3][4] | ~55.1 Ų (Calculated) | Addition of a primary amine (26 Ų) |
| LogP (Calculated) | 0.6766[4] | ~-0.5 (Estimated) | Increased polarity from the amino group |
| Hydrogen Bond Donors | 1[4] | 2 | NH from the lactam and the new NH₂ group |
| Hydrogen Bond Acceptors | 1[4] | 2 | Oxygen from the carbonyl and Nitrogen from the amine |
| Rotatable Bonds | 0[4] | 1 | C-N bond of the amino group |
Synthetic Strategies and Methodologies
The synthesis of azaspiro[3.4]octanes is a well-explored area, with the [3+2] cycloaddition of an azomethine ylide onto an activated alkene being a cornerstone strategy.[6] This approach provides a convergent and efficient route to the core scaffold.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, a methylene-cyclobutane derivative, which can act as a dipolarophile. The pyrrolidinone ring can be constructed via the cycloaddition.
Caption: Retrosynthetic analysis workflow for the target scaffold.
Representative Protocol: [3+2] Cycloaddition for Core Synthesis
This protocol describes a general method for constructing the 6-azaspiro[3.4]octane core. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product structure confirmed by standard analytical techniques.
Materials:
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Methylene-cyclobutane
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N-Benzylglycine (or a suitable sarcosine derivative)
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Paraformaldehyde
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Toluene, anhydrous
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Dean-Stark apparatus
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Standard glassware for reflux
Procedure:
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Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with N-benzylglycine (1.0 eq.), paraformaldehyde (1.2 eq.), and methylene-cyclobutane (1.5 eq.) in anhydrous toluene (approx. 0.2 M concentration).
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Azomethine Ylide Generation: Heat the reaction mixture to reflux (approx. 110-120 °C). The azomethine ylide is generated in situ via the decarboxylative condensation of the amino acid and aldehyde. Water generated during this step is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
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Cycloaddition: Maintain the reflux for 12-24 hours. The in situ generated ylide will react with the methylene-cyclobutane dipolarophile to form the spirocyclic product.
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Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase) to monitor the consumption of the starting materials and the formation of the product spot.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the N-benzyl-6-azaspiro[3.4]octane product.
Causality: The use of a Dean-Stark trap is critical. The removal of water is essential to shift the equilibrium towards the formation of the reactive azomethine ylide dipole, thereby ensuring a high yield of the cycloaddition product.
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound.
Protocol for Structural Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire a ¹H NMR spectrum. Expect to see characteristic multiplets for the cyclobutane protons and distinct signals for the protons on the pyrrolidinone ring. The rigidity of the spiro-junction often leads to complex splitting patterns.[6]
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Acquire a ¹³C NMR spectrum. A key signal to identify is the quaternary spiro-carbon, typically appearing around 45-55 ppm. The carbonyl carbon will be significantly downfield (>170 ppm).
B. Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
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Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
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In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 141.10.
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For high-resolution mass spectrometry (HRMS), the exact mass should be within 5 ppm of the calculated value, confirming the elemental composition.
Protocol for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm and 254 nm.
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Analysis: Inject a ~1 mg/mL solution of the compound. The purity is determined by integrating the area of the main product peak relative to the total area of all observed peaks. A purity of >95% is typically required for research applications.[4][7]
References
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PubChem. (n.d.). Spiro[3.4]octan-5-one. Retrieved from [Link]
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NextSDS. (n.d.). 2-amino-6-azaspiro[3.4]octan-5-one — Chemical Substance Information. Retrieved from [Link]
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Alichem. (n.d.). 6-Azaspiro[3.4]octan-5-one | 1193-30-2. Retrieved from [Link]
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PubChem. (n.d.). (8R)-6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
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PubChemLite. (n.d.). 6-azaspiro[3.4]octan-5-one (C7H11NO). Retrieved from [Link]
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ACS Publications. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
